molecular formula C9H15F3O2Si B14320851 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate CAS No. 105941-62-6

2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate

Cat. No.: B14320851
CAS No.: 105941-62-6
M. Wt: 240.29 g/mol
InChI Key: MYWZRDJJRNMGDD-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate typically involves the reaction of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2-[(Trimethylsilyl)methyl]prop-2-en-1-ol+Trifluoroacetic anhydride2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate+Trifluoroacetic acid\text{2-[(Trimethylsilyl)methyl]prop-2-en-1-ol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Trifluoroacetic acid} 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol+Trifluoroacetic anhydride→2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate+Trifluoroacetic acid

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: Depending on the specific reaction, agents like potassium permanganate or lithium aluminum hydride may be used.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol and trifluoroacetic acid.

Scientific Research Applications

2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.

    Biological Studies: Potential use in the modification of biomolecules for studying biological processes.

    Material Science: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate in chemical reactions typically involves the activation of the ester bond or the trimethylsilyl group. The trifluoroacetate group can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates or protect functional groups during synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl acetate
  • 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl chloride
  • 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl bromide

Uniqueness

2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity compared to other similar compounds. The trifluoroacetate group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound in various chemical reactions.

Properties

CAS No.

105941-62-6

Molecular Formula

C9H15F3O2Si

Molecular Weight

240.29 g/mol

IUPAC Name

2-(trimethylsilylmethyl)prop-2-enyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H15F3O2Si/c1-7(6-15(2,3)4)5-14-8(13)9(10,11)12/h1,5-6H2,2-4H3

InChI Key

MYWZRDJJRNMGDD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)COC(=O)C(F)(F)F

Origin of Product

United States

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